molecular formula C9H12ClNO B1605113 Ethylamine, 2-(o-chlorophenoxy)-N-methyl- CAS No. 70289-29-1

Ethylamine, 2-(o-chlorophenoxy)-N-methyl-

Cat. No. B1605113
CAS RN: 70289-29-1
M. Wt: 185.65 g/mol
InChI Key: GYRWDMBVYFSMTO-UHFFFAOYSA-N
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Description

Ethylamine, 2-(o-chlorophenoxy)-N-methyl-, also known as 2-(2-Chlorophenoxy)ethylamine, is a chemical compound with the molecular formula C8H10ClNO . It is used in various applications in the chemical industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethylamine, 2-(o-chlorophenoxy)-N-methyl- include a density of 1.178 g/cm3, a melting point of 39-40°C, and a boiling point of 266.2 °C at 760 mmHg .

Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research applications, although specific details about its use are not readily available .

Chemical Synthesis

“N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” could potentially be used in the synthesis of other complex molecules. For instance, it might be used in the production of furan platform chemicals, which are directly available from biomass .

Dyeing Industry

Compounds similar to “N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” have been used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used in textile, printing, paper manufacturing, and other industries .

Environmental Studies

The compound could be used in studies related to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) in the gas phase . These compounds are environmental pollutants, and understanding their formation is crucial for pollution control .

Pharmaceutical Research

While there’s no direct evidence of “N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” being used in pharmaceutical research, compounds with similar structures have been used in the production of pharmaceuticals .

Antibiotic Discovery

Although there’s no direct link between “N-[2-(2-chlorophenoxy)ethyl]-N-methylamine” and antibiotic discovery, compounds with similar structures have been identified by neural networks as potential antibiotics .

Safety and Hazards

The compound is labeled with the hazard symbol Xi, indicating that it is an irritant . The risk codes associated with it are C: Corrosive . Safety measures include avoiding contact with skin and eyes and wearing suitable protective clothing .

properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRWDMBVYFSMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220538
Record name Ethylamine, 2-(o-chlorophenoxy)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylamine, 2-(o-chlorophenoxy)-N-methyl-

CAS RN

70289-29-1
Record name Ethylamine, 2-(o-chlorophenoxy)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2-(o-chlorophenoxy)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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